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molecular formula C18H19NO4 B1366434 Dibenzyl iminodiacetate

Dibenzyl iminodiacetate

Cat. No. B1366434
M. Wt: 313.3 g/mol
InChI Key: IFFNKUZALINZOF-UHFFFAOYSA-N
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Patent
US05804164

Procedure details

A mixture of iminodiacetic acid (16.64 g, 0.125 mol), toluenesulfonic acid (28.5 g, 0.15 mol), and 60 ml of benzyl alcohol in 100 ml benzene was refluxed for 24 h with continuous removal of water using a Dean-Stark trap. After addition of ether to the cooled reaction mixture, toluenesulfonate salt of the benzylated iminodiacetate was obtained as a solid. Subsequently, triethylamine (25 ml) was added to a suspension of the toluenesulfonate salt in ethyl acetate and stirred for 30 minutes. The ethyl acetate solution was washed with water, dried with MgSO4, filtered and concentrated under reduced pressure affording 35.7 g (91%) of compound 1 used for the next reaction step without further purification. NMR (CDCl3):1.4-2.2 (br s,1H), 3.52 (s,4H), 7.35 (s,10H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
16.64 g
Type
reactant
Reaction Step Three
Quantity
28.5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
benzylated iminodiacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
91%

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:6][C:7]([OH:9])=[O:8])[CH2:2][C:3]([OH:5])=[O:4].[C:10]1([CH3:20])[C:11](S(O)(=O)=O)=[CH:12][CH:13]=[CH:14][CH:15]=1.[CH2:21](O)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C1(C)C(S([O-])(=O)=O)=CC=CC=1>C1C=CC=CC=1.C(OCC)(=O)C.C(N(CC)CC)C.CCOCC.O>[NH:1]([CH2:6][C:7]([O:9][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[O:8])[CH2:2][C:3]([O:5][CH2:20][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
16.64 g
Type
reactant
Smiles
N(CC(=O)O)CC(=O)O
Name
Quantity
28.5 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
Name
Quantity
60 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)[O-])C
Name
benzylated iminodiacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained as a solid
WASH
Type
WASH
Details
The ethyl acetate solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N(CC(=O)OCC1=CC=CC=C1)CC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 35.7 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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